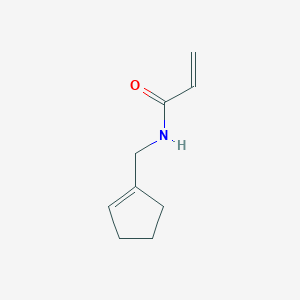
N-(Cyclopenten-1-ylmethyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Cyclopenten-1-ylmethyl)prop-2-enamide, also known as CPMA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CPMA is a synthetic molecule that belongs to the class of cyclopentenone compounds. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties.
Mechanism of Action
N-(Cyclopenten-1-ylmethyl)prop-2-enamide exerts its effects through multiple mechanisms of action. It has been shown to inhibit the activity of NF-κB by preventing its translocation to the nucleus, thereby reducing the expression of pro-inflammatory cytokines. This compound has also been shown to induce the expression of heme oxygenase-1 (HO-1), an enzyme that plays a key role in cellular defense against oxidative stress. Additionally, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to increase the expression of antioxidant enzymes such as HO-1, which protects cells against oxidative stress. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Advantages and Limitations for Lab Experiments
N-(Cyclopenten-1-ylmethyl)prop-2-enamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. Additionally, this compound has been shown to exhibit a range of therapeutic properties, making it a promising candidate for drug development. However, there are also limitations to its use in lab experiments. This compound has not yet been extensively studied in vivo, and its pharmacokinetic properties are not well understood. Additionally, more research is needed to determine its potential side effects and toxicity.
Future Directions
There are several future directions for research on N-(Cyclopenten-1-ylmethyl)prop-2-enamide. One area of interest is the development of this compound-based drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, this compound has shown promise as a potential anti-cancer agent, and more research is needed to determine its efficacy in vivo. Further studies are also needed to determine the optimal dosage and administration route for this compound-based drugs. Finally, more research is needed to determine the potential side effects and toxicity of this compound in vivo.
Synthesis Methods
N-(Cyclopenten-1-ylmethyl)prop-2-enamide can be synthesized through a multi-step process, starting from commercially available starting materials. The first step involves the synthesis of 2-cyclopenten-1-one, which is then reacted with propargyl bromide to yield 2-(bromomethyl)cyclopent-2-en-1-one. This intermediate is then reacted with sodium hydride and propargylamine to yield this compound.
Scientific Research Applications
N-(Cyclopenten-1-ylmethyl)prop-2-enamide has been the subject of extensive research due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the activation of nuclear factor kappa B (NF-κB), a key transcription factor involved in the regulation of inflammatory responses. This compound has also been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
properties
IUPAC Name |
N-(cyclopenten-1-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-2-9(11)10-7-8-5-3-4-6-8/h2,5H,1,3-4,6-7H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPCMUNCFIXUEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2640156.png)
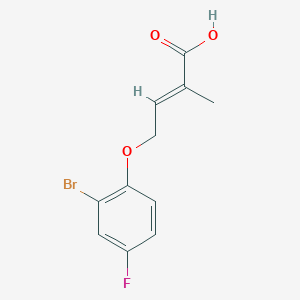
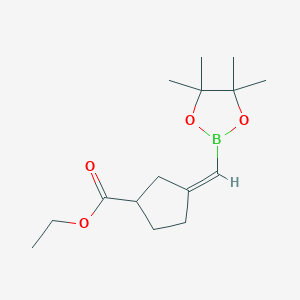
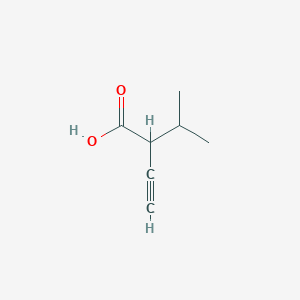
![N'-(2-Chloroacetyl)-6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole-3-carbohydrazide](/img/structure/B2640163.png)

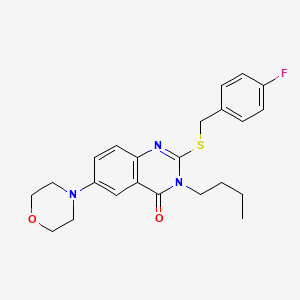

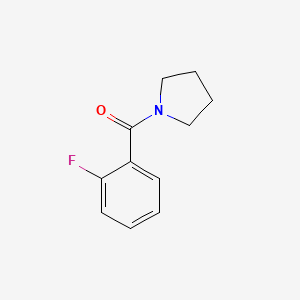

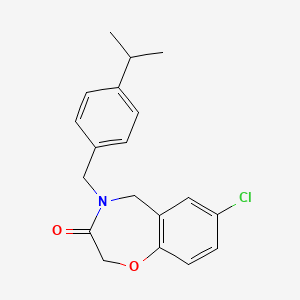
![5-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]-1,2,3-benzothiadiazole](/img/structure/B2640174.png)
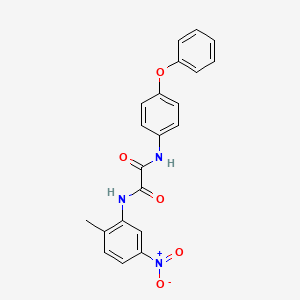
![Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2640177.png)